molecular formula C14H25NO5 B1398076 (1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester CAS No. 365997-33-7

(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester

Cat. No. B1398076
M. Wt: 287.35 g/mol
InChI Key: YFFMJGAVWORNIZ-HBNTYKKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester” is a biomedical product used extensively in research for select ailments, exhibiting a profound specificity towards Boc-amino compounds . It’s a building block used in various chemical syntheses .


Molecular Structure Analysis

The molecular formula of this compound is C14H25NO5, and its molecular weight is 287.35 . The IUPAC name is ethyl (1S,3R,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate .


Physical And Chemical Properties Analysis

This compound appears as a white to off-white solid . It has a density of 1.12±0.1 g/cm3, a boiling point of 406.6±45.0°C, and a melting point of 93-95°C . It is slightly soluble in chloroform, DMSO, and ethyl acetate .

Scientific Research Applications

Carboxylic Ester Hydrolases in Bacteria

Carboxylic ester hydrolases (CEHs) are enzymes that catalyze the hydrolysis of carboxylic esters into alcohols and acids. They are found across all domains of life, including bacteria, and have diverse catalytic mechanisms and substrate specificities. CEHs play crucial roles in various biological processes and have significant industrial applications due to their ability to process a wide range of ester substrates. The structural studies of CEHs facilitate our understanding of their functions and open avenues for enzyme engineering for specific applications (Oh, Kim, & Kim, 2019).

Rosmarinic Acid: Applications in Food Industry

Rosmarinic acid is a compound found in many plants, known for its antioxidant properties. It has been approved for use as a natural antioxidant and/or preservative in the food industry. This review focuses on biotechnological approaches for mass production, main biological properties based on recent studies, and its future applications in the food industry. Technological and chemical modifications of rosmarinic acid aimed at improving its bioavailability are also discussed, indicating its potential for developing functional foods and its use as a food additive (Marchev et al., 2021).

Caffeic Acid Derivatives: Chemistry and Biological Activities

Caffeic acid derivatives, including esters, are prominent for their diverse biological activities. They are found in traditional Chinese herbs and are known for their antioxidant, anti-thrombosis, and anti-hypertension properties, among others. This review covers structural classification, natural resources, chemical and biosyntheses, analytical methods, and biological activities. The structural diversity and pronounced biological activities of caffeic acid derivatives highlight their potential for new drug discovery and their importance in traditional medicine (Jiang et al., 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H315, H319, H320, H335, and precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

ethyl (1S,3R,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-11(16)10(8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFMJGAVWORNIZ-HBNTYKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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